

A Comprehensive Technical Guide to 4-Bromo-8-nitroquinoline: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 4-Bromo-8-nitroquinoline

Cat. No.: B2969029

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Executive Summary: This guide provides an in-depth analysis of **4-Bromo-8-nitroquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical identity, detailed physicochemical properties, a robust synthesis protocol with mechanistic insights, and its current and potential applications in drug discovery and scientific research. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling, synthesis, and utility of this versatile molecule.

Core Chemical Identity

4-Bromo-8-nitroquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds that form the backbone of many pharmacologically active agents.^[1] The molecule is characterized by a quinoline ring system substituted with a bromine atom at the C4 position and a nitro group at the C8 position. These substitutions significantly influence the molecule's electronic properties, reactivity, and biological activity.

Table 1: Key Identifiers for **4-Bromo-8-nitroquinoline**

Identifier	Value	Source
CAS Number	1379345-02-4	[1][2][3]
IUPAC Name	4-bromo-8-nitroquinoline	[1][2][3]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1][2][3]
Molecular Weight	253.06 g/mol	[2][3]
SMILES	C1=CC2=C(C=CN=C2C(=C1)- -INVALID-LINK--[O-])Br	[1][3]

| InChI Key | PAXJMMPHGVRQJX-UHFFFAOYSA-N |[1][3] |

Caption: 2D Structure of **4-Bromo-8-nitroquinoline**.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for determining its suitability for various applications, from reaction conditions to formulation development.

Table 2: Physicochemical Data for **4-Bromo-8-nitroquinoline**

Property	Value	Notes
Appearance	Off-white to yellow solid/powder	[4][5]
Purity	≥95% (Commercially available)	[2][6]
XLogP3	2.7	A measure of lipophilicity, indicating moderate solubility in nonpolar solvents.[3]
Topological Polar Surface Area	58.7 Å ²	Suggests reasonable cell permeability characteristics.[3][7]
Storage Conditions	Store at room temperature or 2-8°C in a dry, cool, well-ventilated place. Keep container tightly closed.	[2][4][5]

| Solubility | Data not widely available; expected to be soluble in organic solvents like DMF and DMSO. |[1] |

Synthesis and Mechanistic Considerations

The synthesis of **4-Bromo-8-nitroquinoline** is typically achieved via a two-step process starting from quinolin-4-ol. This involves the bromination of the hydroxyl group followed by electrophilic nitration of the quinoline ring system.

Step 1: Synthesis of 4-Bromoquinoline (Precursor)

The conversion of quinolin-4-ol to 4-bromoquinoline is a standard transformation. The hydroxyl group at the 4-position makes the carbon susceptible to nucleophilic substitution after activation. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion.

- Causality: PBr₃ reacts with the hydroxyl group to form a good leaving group (O-PBr₂), which is subsequently displaced by a bromide ion. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]

Step 2: Nitration of 4-Bromoquinoline

The core of the synthesis is the regioselective nitration of 4-bromoquinoline. The introduction of the nitro group at the C8 position is an electrophilic aromatic substitution reaction.^[1]

- Causality: A strong nitrating agent, typically a mixture of concentrated nitric acid (HNO_3) and sulfuric acid (H_2SO_4), is required. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO_2^+). The quinoline ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, under harsh acidic conditions, the reaction proceeds, with substitution favoring the benzene ring portion of the scaffold. The C8 position is a common site for nitration in quinoline systems.^{[1][9]}

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles and must be performed by qualified personnel with appropriate safety precautions.

- Preparation of 4-Bromoquinoline:
 - To a stirred solution of quinolin-4-ol (1.0 eq) in anhydrous DMF, add phosphorus tribromide (1.05 eq) dropwise at 0°C under a nitrogen atmosphere.^[8]
 - Allow the mixture to warm to room temperature and stir for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.
 - Carefully quench the reaction by pouring it onto crushed ice.
 - Basify the mixture to a pH of ~ 10 using a saturated sodium bicarbonate solution.
 - Extract the aqueous layer with ethyl acetate or dichloromethane.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield 4-bromoquinoline.^[8]
- Nitration to **4-Bromo-8-nitroquinoline**:

- Dissolve the synthesized 4-bromoquinoline (1.0 eq) in concentrated sulfuric acid, and cool the mixture to -5°C to 0°C in an ice-salt bath.[9]
- Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, ensuring the internal temperature remains below 5°C.
- Stir the reaction mixture at this temperature for 1-2 hours.[9]
- Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
- Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
- Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure **4-Bromo-8-nitroquinoline**. [1]



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Caption: Workflow for the synthesis of **4-Bromo-8-nitroquinoline**.

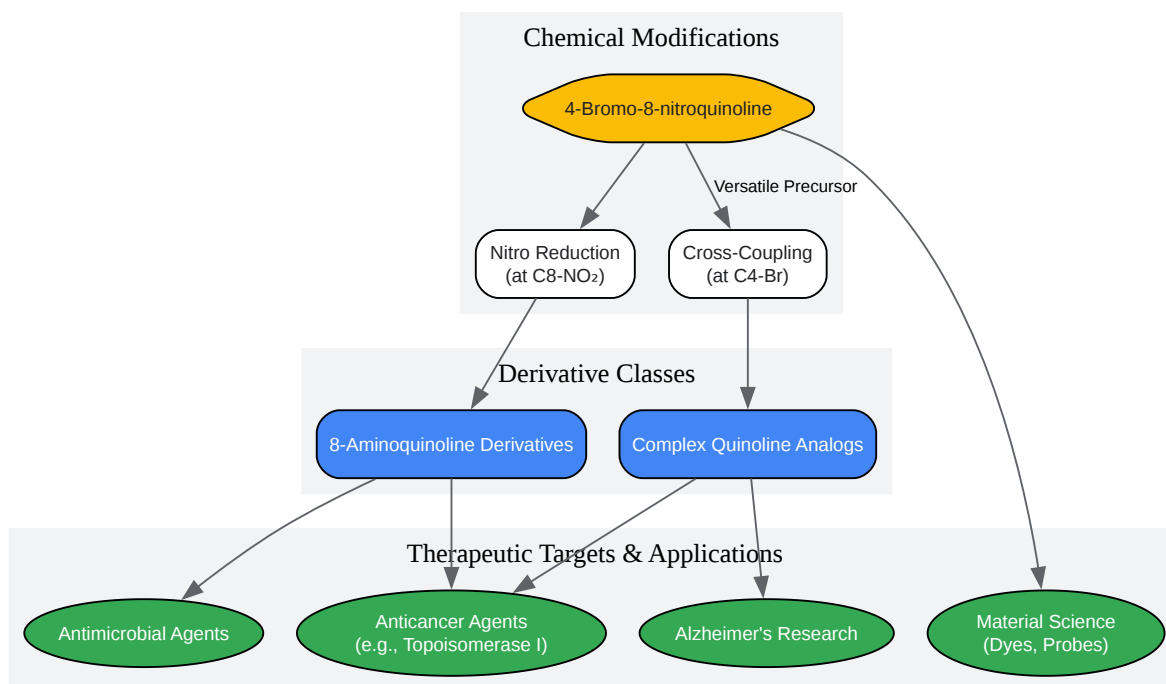
Applications in Research and Drug Development

The unique arrangement of the bromo and nitro functional groups on the quinoline scaffold makes **4-Bromo-8-nitroquinoline** a valuable building block and a compound of interest for several applications.

- **Pharmaceutical Intermediate:** Quinoline-based structures are central to a wide range of therapeutics, including antimalarial, antibacterial, and anticancer agents.[1][9] **4-Bromo-8-nitroquinoline** serves as a versatile precursor. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitro group can be readily reduced to an amine, which is a

key functional group for further derivatization, such as amide bond formation or use in diazotization reactions.^[1]

- **Anticancer and Antimicrobial Research:** The compound itself has been noted for its antimicrobial properties and potential in cancer research.^[1] The mechanism is thought to involve the reduction of the nitro group within cells to form reactive amino derivatives that can interact with biological macromolecules like proteins and nucleic acids.^[1] Studies on related bromo- and nitro-substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines and the ability to act as Topoisomerase I inhibitors, which are crucial enzymes for DNA replication.^{[9][10]}
- **Neurodegenerative Disease Research:** 8-substituted quinolines are being investigated for their potential role in the treatment and diagnosis of Alzheimer's disease.^[1] This area of research often focuses on the ability of such compounds to chelate metal ions or interact with protein aggregates.
- **Materials Science:** The aromatic structure and polar functional groups suggest potential use in the development of novel dyes, pigments, and functional organic materials.^[1]



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Caption: Potential applications derived from **4-Bromo-8-nitroquinoline**.

Safety and Handling

As with any laboratory chemical, proper handling of **4-Bromo-8-nitroquinoline** is essential to ensure personnel safety.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.^[5]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.^[5]

- Hazards: The compound may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[11][12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[5][11]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-8-nitroquinoline is a strategically important heterocyclic compound with a well-defined chemical profile. Its synthesis is achievable through standard organic transformations, and its dual functional handles—a bromine atom and a nitro group—provide extensive opportunities for chemical modification. These features make it a valuable building block for synthesizing complex molecules with potential applications in pharmacology, particularly in the development of novel anticancer and antimicrobial agents, and in materials science.

Researchers utilizing this compound should adhere to strict safety protocols due to its potential hazards.

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